molecular formula C8H7ClN2O3S B2597903 3-Methyl-2-oxo-1H-benzimidazole-5-sulfonyl chloride CAS No. 1782422-83-6

3-Methyl-2-oxo-1H-benzimidazole-5-sulfonyl chloride

Cat. No.: B2597903
CAS No.: 1782422-83-6
M. Wt: 246.67
InChI Key: DSHUPXFUSVRAER-UHFFFAOYSA-N
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Description

3-Methyl-2-oxo-1H-benzimidazole-5-sulfonyl chloride: is a chemical compound with the molecular formula C8H7ClN2O3S and a molecular weight of 246.67 g/mol. It belongs to the class of benzimidazole derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-oxo-1H-benzimidazole-5-sulfonyl chloride typically involves the cyclization of amido-nitriles under mild reaction conditions. This process can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including aryl halides and aromatic and saturated heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves the use of scalable synthetic routes that ensure high yield and purity of the final product. The process may involve multiple steps, including the preparation of intermediates and their subsequent conversion to the target compound under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-oxo-1H-benzimidazole-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines and alcohols, which react with the sulfonyl chloride group under basic or neutral conditions.

    Oxidation and Reduction Reactions:

Major Products Formed:

    Sulfonamide Derivatives: Formed through substitution reactions with amines.

    Other Derivatives: Depending on the specific reagents and conditions used, various other derivatives can be formed.

Scientific Research Applications

Chemistry: 3-Methyl-2-oxo-1H-benzimidazole-5-sulfonyl chloride is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis .

Biology and Medicine: Benzimidazole derivatives, including this compound, are known for their biological activities. They have been studied for their potential as antimicrobial, antiviral, and anticancer agents .

Industry: In the industrial sector, this compound is used in the production of various functional materials. Its unique chemical properties make it suitable for applications in materials science and catalysis .

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxo-1H-benzimidazole-5-sulfonyl chloride is not extensively detailed in the literature. benzimidazole derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, they may inhibit enzymes or disrupt cellular processes, leading to their observed biological activities .

Comparison with Similar Compounds

    3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride: This compound has a similar structure but differs in the heterocyclic core, which is a benzoxazole instead of a benzimidazole.

    2-Mercapto-5-methoxybenzimidazole: Another benzimidazole derivative with different substituents, known for its use as an intermediate in drug synthesis.

Uniqueness: 3-Methyl-2-oxo-1H-benzimidazole-5-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its sulfonyl chloride group makes it particularly reactive towards nucleophiles, enabling the synthesis of a wide range of derivatives .

Properties

IUPAC Name

3-methyl-2-oxo-1H-benzimidazole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O3S/c1-11-7-4-5(15(9,13)14)2-3-6(7)10-8(11)12/h2-4H,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHUPXFUSVRAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782422-83-6
Record name 2-hydroxy-1-methyl-1H-1,3-benzodiazole-6-sulfonyl chloride
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